9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene
Overview
Description
9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene: is a fluorinated organic compound with the molecular formula C14H8F4 This compound is characterized by the presence of four fluorine atoms attached to the phenanthrene core, specifically at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene typically involves the fluorination of phenanthrene derivatives. One common method includes the use of fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like Selectfluor . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of fluorine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions may involve reagents such as or .
Substitution: The compound can participate in substitution reactions, where the fluorine atoms may be replaced by other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of partially or fully reduced phenanthrene derivatives.
Substitution: Formation of substituted phenanthrene compounds with various functional groups.
Scientific Research Applications
Chemistry: 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, fluorinated compounds are often used as probes or markers due to their distinct spectroscopic properties. This compound may be used in studies involving enzyme interactions or metabolic pathways.
Medicine: Fluorinated compounds are crucial in medicinal chemistry for the development of pharmaceuticals. This compound may serve as a precursor in the synthesis of drug candidates with improved bioavailability and metabolic stability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with enhanced thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, influencing the compound’s reactivity and stability. The pathways involved may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
9,10-Dihydrophenanthrene: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
9,9,10,10-Tetrachloro-9,10-dihydrophenanthrene: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
9,9,10,10-Tetrabromo-9,10-dihydrophenanthrene: Bromine atoms impart different physical and chemical properties compared to fluorine.
Uniqueness: The presence of fluorine atoms in 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene imparts unique properties such as increased thermal stability, resistance to oxidation, and enhanced lipophilicity. These characteristics make it distinct from its halogenated counterparts and valuable in various scientific and industrial applications.
Biological Activity
9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene is a fluorinated derivative of 9,10-dihydrophenanthrene, a compound that has garnered attention in various biological studies due to its promising pharmacological properties. This article explores the biological activity of this compound, focusing on its potential as an antiviral agent and its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique tetrafluorinated structure that enhances its stability and bioactivity compared to non-fluorinated analogs. The presence of fluorine atoms can significantly influence the compound's lipophilicity and metabolic stability.
Antiviral Activity
Recent studies have demonstrated that derivatives of 9,10-dihydrophenanthrene exhibit significant inhibitory effects against the SARS-CoV-2 3CL protease (3CL pro), which is crucial for viral replication. In particular, two derivatives (C1 and C2) showed potent inhibition with IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively . These compounds act through a mixed-inhibition mechanism as confirmed by enzyme kinetics assays.
Table 1: Inhibitory Activity of Dihydrophenanthrene Derivatives Against SARS-CoV-2 3CL Pro
Compound | IC50 (μM) | Inhibition Type |
---|---|---|
C1 | 1.55 ± 0.21 | Mixed |
C2 | 1.81 ± 0.17 | Mixed |
A5 | 6.44 | Competitive |
A4 | 9.06 | Competitive |
This data suggests that the structural modifications in tetrafluorinated derivatives can enhance their inhibitory potency against viral proteases.
Dihydrophenanthrenes are noted for their bioactive properties in various medicinal plants from the Orchidaceae family. These compounds have been linked to anti-inflammatory, anti-tumor, anti-oxidation, and anti-bacterial activities . For example, studies have shown that dihydrophenanthrenes derived from Pholidota and Dendrobium species possess significant therapeutic potential in traditional medicine practices .
Table 2: Biological Activities of Dihydrophenanthrenes from Orchidaceae
Plant Species | Active Compound | Biological Activity |
---|---|---|
Pholidota chinensis | 2,4,7-Trihydroxy-9,10-dihydrophenanthrene | Anti-inflammatory |
Dendrobium nobile | (9S)-9,10-dihydro-5-methoxy-4,7,9-phenanthrenetriol | Anti-tumor |
Bletilla striata | 2,7-Dihydroxy-3-(p-hydroxybenzyl)-9,10-dihydrophenanthrene | Antioxidant |
The mechanisms by which tetrafluorinated dihydrophenanthrenes exert their biological effects are not fully elucidated but are believed to involve interactions with specific protein targets within cells. Molecular docking studies indicate that these compounds can bind effectively to enzyme active sites due to their structural complementarity . The fluorine substituents may also enhance binding affinity through increased hydrophobic interactions.
Case Studies
A notable case study involved the evaluation of tetrafluorinated derivatives in vitro against various cancer cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.
Properties
IUPAC Name |
9,9,10,10-tetrafluorophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13,17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJJUXMRRLYLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(C2(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476962 | |
Record name | 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14205-64-2 | |
Record name | 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene against HCV?
A1: While the provided abstract [] states that compounds containing the this compound structure exhibit HCV inhibitory activity, the specific mechanism of action is not described in the abstract. Further research and publications are needed to elucidate how this compound interacts with its target and the downstream effects leading to HCV inhibition.
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